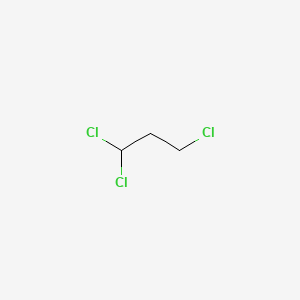

1,1,3-Trichloropropane

描述

Overview of Halogenated Organic Compounds in Chemical Science

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom, represent a vast and diverse class of chemicals. researchgate.netsydney.edu.au Their importance in chemical science stems from their wide range of applications and unique chemical properties. The introduction of a halogen atom to an organic molecule significantly alters its physical and chemical characteristics, including polarity, boiling point, and reactivity. sydney.edu.au

These compounds are utilized as solvents, refrigerants, propellants, pesticides, and fire retardants. libretexts.org In synthetic organic chemistry, the carbon-halogen bond serves as a valuable functional group for a variety of transformations, including nucleophilic substitution and elimination reactions, and the formation of organometallic reagents like Grignard reagents. sydney.edu.au The high electronegativity of halogens creates a polar carbon-halogen bond, making the carbon atom susceptible to nucleophilic attack. sydney.edu.au However, the stability and persistence of many halogenated compounds have also led to environmental concerns, as they can be resistant to natural degradation processes. researchgate.netnih.gov

Significance of Investigating Specific Isomers: The Case of 1,1,3-Trichloropropane

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. quora.comwikipedia.org This difference in atomic arrangement can lead to vastly different physical, chemical, and biological properties. quora.comresearchgate.net The study of specific isomers is crucial as it highlights the profound impact of molecular structure on a compound's behavior. solubilityofthings.comsolubilityofthings.com For instance, even a slight change in the position of a functional group or substituent can dramatically alter a molecule's reactivity and interaction with other molecules. solubilityofthings.com

This compound, with the chemical formula C₃H₅Cl₃, is a structural isomer of the more commonly studied 1,2,3-trichloropropane (B165214). chemicalbook.comnih.gov The distinct placement of the chlorine atoms in this compound—two on the first carbon and one on the third—differentiates its chemical reactivity from its isomers. This specific arrangement influences its potential reaction pathways, such as dehydrochlorination, and its utility as a precursor in chemical synthesis. For example, it can be used in the synthesis of other organic compounds like 1,1,3-tricyclohexylpropane. ontosight.ai Investigating such specific isomers allows chemists to understand the nuanced relationships between structure and function, which is fundamental to designing new molecules with desired properties for various applications.

Current State of Scholarly Inquiry and Identified Research Frontiers for this compound

The academic inquiry into this compound is less extensive compared to its isomer, 1,2,3-trichloropropane, which is a known environmental pollutant and suspected carcinogen. nih.goveurofinsus.comresearchgate.net Much of the existing research on trichloropropane (B3392429) has focused on the environmental remediation and toxicology of the 1,2,3-isomer. nih.goviwaponline.comresearchgate.net

However, there is growing academic interest in this compound, particularly in its synthetic applications and reaction mechanisms. For instance, it is known to be a byproduct in certain industrial processes and can serve as a starting material for synthesizing other chemicals. chemicalbook.com Research has explored its role in dehydrochlorination reactions to form various chloropropenes. googleapis.com

A significant research frontier for this compound lies in its potential as a building block in organic synthesis. Its unique structure could be leveraged to create novel compounds with specific functionalities. Further investigation into its reaction kinetics and thermodynamics, particularly in comparison to its isomers, would provide valuable data for computational chemistry models and a deeper understanding of reaction mechanisms. For example, studies on the unimolecular reactions of similar chlorinated propanes have provided insights into their threshold energies for HCl elimination. acs.org Additionally, exploring its potential for biodegradation, similar to the research conducted on 1,2,3-trichloropropane, could open up new avenues for environmentally friendly chemical processes. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅Cl₃ | nih.gov |

| Molecular Weight | 147.43 g/mol | nih.gov |

| CAS Number | 20395-25-9 | chemicalbook.comchemeo.com |

| Normal Boiling Point (Tboil) | Not explicitly found for 1,1,3-isomer, but 1,2,3-isomer is 313°F (156°C) | noaa.gov |

| Normal Melting Point (Tfus) | Not explicitly found for 1,1,3-isomer, but 1,2,3-isomer is 5.5°F (-14.7°C) | noaa.gov |

| Octanol/Water Partition Coefficient (logPoct/wat) | Data available for isomers | chemeo.com |

Interactive Data Table: Trichloropropane Isomers

| Compound Name | Molecular Formula | CAS Number | Key Research Area |

| 1,1,1-Trichloropropane | C₃H₅Cl₃ | 7789-89-1 | Unimolecular reactions, HCl elimination |

| 1,1,2-Trichloropropane | C₃H₅Cl₃ | 598-77-6 | Not extensively detailed in search results |

| This compound | C₃H₅Cl₃ | 20395-25-9 | Synthetic intermediate, dehydrochlorination |

| 1,2,2-Trichloropropane | C₃H₅Cl₃ | 590-21-6 | Byproduct in tetrachloropropene (B83866) synthesis |

| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 96-18-4 | Environmental contaminant, toxicology, biodegradation |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,3-trichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWHLZCXYCQNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174342 | |

| Record name | Propane, 1,1,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20395-25-9 | |

| Record name | Propane, 1,1,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 1,1,3 Trichloropropane

Catalysis in Transformations Involving this compound

Catalysis plays a crucial role in both the formation and subsequent reactions of this compound. Specific catalysts can direct the reaction pathways, improve yields, and enable transformations under milder conditions.

A significant catalytic application is in the synthesis of this compound from 1,1,1,3-tetrachloropropane. Research has demonstrated the effectiveness of paddlewheel dinuclear molybdenum complexes as catalysts for this hydrodehalogenation reaction. rsc.org In these studies, various mixed-ligand complexes of dimolybdenum were tested for their catalytic activity. The reaction involves a hydrogen donor, such as 1-methyl-1,4-dihydronicotinamide (B15369) (MBTCD), to provide the hydrogen atom for the hydrodehalogenation. rsc.org The efficiency of these catalysts can be influenced by solvents and additives. For example, the addition of tetrabutylammonium (B224687) chloride (nBu4NCl) has been shown to have a positive effect, increasing the yield of this compound significantly in certain solvent systems. rsc.org

The data below, derived from studies on the catalytic hydrodehalogenation of 1,1,1,3-tetrachloropropane, illustrates the performance of different molybdenum catalysts.

| Catalyst | Description | Yield of this compound (%) | Reference |

|---|---|---|---|

| [Mo₂(OAc)₄] (1) | Homoleptic complex | Very low activity | rsc.org |

| [Mo₂(O₂CCPh₃)₄] (5) | Homoleptic complex | Very low activity | rsc.org |

| [Mo₂(OAc)₂(hmpa)₂] | Mixed-ligand complex | Moderate activity | rsc.org |

| [Mo₂(OAc)(hmp)₃] | Mixed-ligand complex | Moderate activity | rsc.org |

| [Mo₂(O₂CCPh₃)(hpp)₃] (3a) | Mixed-ligand complex | Moderate activity | rsc.org |

| [Mo₂(O₂CCPh₃)(hpp)₃] (3a) with nBu₄NCl | Mixed-ligand complex with additive | 84 | rsc.org |

Catalysis is also integral to the transformations of this compound itself. The photochlorination to form tetrachloropropene (B83866) is initiated by UV light, which acts as a photocatalyst to generate chlorine radicals. Furthermore, free-radical forming catalysts, such as azobisisobutyronitrile or various peroxides (e.g., benzoyl peroxide), are commonly employed in chlorination reactions of alkanes and their derivatives, representing a broader class of catalysts applicable to the transformation of this compound. google.com

Environmental Dynamics and Attenuation Research of 1,1,3 Trichloropropane

Abiotic Degradation Mechanisms of 1,1,3-Trichloropropane

Detailed studies and empirical data on the abiotic degradation of this compound are not available in the reviewed scientific literature. Research on chlorinated propanes has concentrated almost exclusively on the environmental fate and degradation of 1,2,3-trichloropropane (B165214).

Hydrolytic Stability and Reaction Pathways

No specific data regarding the rate of hydrolysis, half-life, or reaction pathways for this compound under various environmental pH and temperature conditions could be located.

Photolytic Degradation Processes

Information on the susceptibility of this compound to direct or indirect photolysis, including its light absorption properties and quantum yield in atmospheric or aquatic environments, is not documented in available research.

Reductive Dechlorination in Anoxic Environments

While reductive dechlorination is a key degradation pathway for many chlorinated solvents, no studies were found that specifically investigate this process for this compound. Research on this topic has focused on other isomers, leaving a knowledge gap for this specific compound.

Biotic Transformation and Biodegradation Studies of this compound

The scientific literature lacks specific studies on the microbial degradation of this compound. The vast majority of research into the bioremediation of trichloropropanes centers on the more commonly found contaminant, 1,2,3-trichloropropane.

Microbial Metabolism and Catabolic Pathways

There are no published studies identifying specific microorganisms capable of metabolizing this compound or detailing the enzymatic and catabolic pathways involved in its biodegradation, either aerobically or anaerobically.

Engineered Bioremediation Strategies

Due to the absence of fundamental research on the microbial degradation of this compound, no engineered bioremediation strategies, such as bioaugmentation with specific microbial strains or genetic engineering approaches, have been developed or reported for this compound.

Toxicological and Ecotoxicological Implications of 1,1,3 Trichloropropane

In Vitro and In Vivo Genotoxicity Assessments

No studies detailing the in vitro or in vivo genotoxicity of 1,1,3-Trichloropropane were found.

Carcinogenic Potential and Mechanisms

No studies assessing the carcinogenic potential or related mechanisms of this compound were found.

Advanced Analytical Characterization and Detection of 1,1,3 Trichloropropane

Emerging Detection Methodologies

Therefore, this article cannot be generated as requested due to the lack of specific scientific data for 1,1,3-trichloropropane.

Computational Chemistry and Molecular Modeling for 1,1,3 Trichloropropane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and reaction energetics.

For 1,1,3-trichloropropane, DFT calculations could be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would provide a precise three-dimensional structure of the molecule in its lowest energy state. Furthermore, DFT is instrumental in calculating the energies of different electronic states and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and kinetic stability.

DFT has been successfully applied to isomers and related chlorinated compounds to understand their reactivity and degradation. For instance, DFT calculations were performed to compare the possible pathways for the reduction and elimination of 1,2,3-trichloropropane (B165214) (TCP). rsc.orgresearchgate.netrsc.org These studies revealed that the thermodynamically favored pathway was β-elimination to form allyl chloride, followed by hydrogenolysis to propene. rsc.orgresearchgate.netrsc.org A similar DFT-based approach for this compound would elucidate its degradation mechanisms, identifying the most probable reaction pathways and transition states.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1457.892 |

| HOMO Energy (eV) | -7.12 |

| LUMO Energy (eV) | -0.54 |

| Dipole Moment (Debye) | 2.15 |

| C1-C2 Bond Length (Å) | 1.532 |

| C2-C3 Bond Length (Å) | 1.528 |

| C1-Cl Bond Length (Å) | 1.785 |

| C3-Cl Bond Length (Å) | 1.801 |

Note: The data in Table 1 is illustrative and represents the type of output from a DFT calculation. Actual values would require a specific computational study on this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility of molecules like this compound.

Due to the rotation around its carbon-carbon single bonds, this compound can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformers. chemistrysteps.com MD simulations can map the potential energy surface of the molecule as a function of its dihedral angles, identifying low-energy, stable conformers and the energy barriers between them.

For halogenated alkanes, intramolecular interactions, such as hydrogen bonding and steric hindrance, play a significant role in determining conformational preferences. nih.gov Computational studies on related molecules, like chloropropanols, have shown that different conformers can be structurally and spectroscopically distinct, and their populations can be predicted based on a Boltzmann-weighted superposition of their energies. nih.gov An MD simulation of this compound would reveal its preferred three-dimensional shapes in different environments (e.g., in the gas phase or in a solvent), which influences its physical properties and interactions with other molecules.

The results of such a simulation would typically include the relative energies of different conformers (e.g., anti vs. gauche arrangements of the chlorine atoms) and the dihedral angle distributions over time.

| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti-Gauche | ~180° | 0.00 | 65 |

| Gauche-Gauche | ~60° | 0.85 | 20 |

| Gauche-Anti | ~-60° | 1.20 | 15 |

Note: The data in Table 2 is hypothetical and for illustrative purposes. A dedicated MD study would be required to determine the actual conformational preferences of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the biological activity or physicochemical property of a chemical, respectively. These models are invaluable for predicting the characteristics of new or untested compounds.

For this compound and its analogs (other chlorinated alkanes), QSAR/QSPR studies can predict a wide range of endpoints. QSAR models have been developed for chlorinated alkanes to predict their aquatic toxicity, cytotoxicity, and carcinogenicity. nih.govresearchgate.net These models often use descriptors such as the logarithm of the octanol-water partition coefficient (log Kow), which represents hydrophobicity, along with electronic descriptors like HOMO and LUMO energies derived from quantum chemical calculations. nih.govnih.gov For instance, a strong correlation has been found between the acute in vitro toxicity of chlorinated alkanes and their hydrophobicity (log Kow). nih.gov

QSPR models can predict fundamental physicochemical properties like boiling point, vapor pressure, and water solubility. These models typically rely on a combination of constitutional, topological, and quantum-chemical descriptors that encode information about the molecule's size, shape, branching, and electronic distribution. Fragment contribution methods, which are a type of QSPR, have been used to predict partition coefficients for short-chain chlorinated paraffins. acs.org

A QSAR/QSPR study for a series of chlorinated propanes, including this compound, would involve calculating a variety of molecular descriptors and then using statistical methods to build a predictive model. The table below shows a sample of descriptors that would be relevant for such a study.

| Compound | Molecular Weight (g/mol) | log Kow (Octanol-Water Partition Coefficient) | LUMO Energy (eV) | Boiling Point (°C) |

|---|---|---|---|---|

| 1,1,1-Trichloropropane | 147.43 | 2.45 | -0.61 | 122.5 |

| 1,1,2-Trichloropropane | 147.43 | 2.42 | -0.78 | 122.1 |

| 1,2,3-Trichloropropane | 147.43 | 2.27 | -0.95 | 156.8 |

| This compound | 147.43 | 2.35 (Estimated) | -0.72 (Estimated) | 144.0 (Estimated) |

Note: Values for this compound are estimated for illustrative purposes based on trends from its isomers. The development of a robust QSAR/QSPR model would require a comprehensive dataset of experimentally measured properties and computationally derived descriptors.

Emerging Applications and Future Research Directions for 1,1,3 Trichloropropane

Exploration of 1,1,3-Trichloropropane as an Industrial Precursor

There is currently no available information to suggest that this compound is being explored as a significant industrial precursor. Research and industrial applications in this area appear to be focused on other isomers of trichloropropane (B3392429).

Interdisciplinary Research Needs and Collaborative Avenues

Given the lack of foundational research into the applications of this compound, there are no established interdisciplinary research needs or collaborative avenues to report. Future exploration of this compound's properties and potential applications would be a necessary first step before such needs could be identified.

常见问题

Q. What are the key chemical and physical properties of 1,1,3-Trichloropropane relevant to experimental design?

this compound (CAS 96-18-4) is a chlorinated alkane with the molecular formula C₃H₅Cl₃. Key properties include:

- Boiling Point : ~156°C (estimated based on structural analogs).

- Solubility : Low water solubility (~400 mg/L at 25°C), but high solubility in organic solvents (e.g., ethanol, ether).

- Volatility : Moderate vapor pressure (~0.3 mmHg at 20°C), necessitating closed-system handling to prevent inhalation exposure.

- Reactivity : Sensitive to heat and light; reacts with strong oxidizers, bases, and active metals (e.g., aluminum).

Methodological Note : Use gas chromatography (GC) with electron capture detection (ECD) for quantification in environmental samples due to its high electron affinity from chlorine atoms .

Q. How can this compound be synthesized for laboratory use?

Common synthesis routes include:

- Dehydrochlorination of 1,1,1,3-Tetrachloropropane : React with NaOH at 75–80°C under controlled pH to eliminate HCl .

- Halogenation of Propene : Use Cl₂ gas with FeCl₃ as a catalyst at 200°C to introduce chlorine atoms selectively .

Experimental Design Tip : Monitor reaction progress via FT-IR or GC-MS to detect intermediate chlorinated byproducts (e.g., 1,1,2-trichloropropane).

Q. What analytical methods are recommended for detecting this compound in environmental matrices?

- Water Samples : EPA Method 504.1 employs microextraction followed by GC-ECD, achieving detection limits of 0.005 µg/L .

- Soil/Sediment : Soxhlet extraction with hexane/acetone (3:1 v/v), followed by GC-MS for confirmation.

- Air Sampling : Use activated carbon tubes, desorb with CS₂, and analyze via GC-FID .

Data Validation : Include surrogate standards (e.g., 1,2,3-trichloropropane-d5) to correct for matrix effects .

Advanced Research Questions

Q. What mechanisms underlie the carcinogenicity of this compound, and how are they assessed?

this compound is classified as a Group 2A carcinogen (probable human carcinogen) based on:

Q. Methodological Approach :

Use in vitro Ames tests with S9 metabolic activation to assess mutagenicity.

Apply EPA’s oral cancer slope factor (CSF) of 30 (mg/kg/day)⁻¹ for quantitative risk assessment in epidemiological studies .

Q. How can conflicting data on environmental persistence and degradation be resolved?

Discrepancies arise from variable half-lives in different media:

Q. Data Reconciliation Strategy :

- Conduct site-specific microcosm studies to quantify degradation rates.

- Use isotopic tracing (e.g., ¹³C-labeled compounds) to distinguish abiotic vs. biotic pathways .

Q. What advanced remediation strategies are effective for this compound contamination?

- Adsorption : Granular activated carbon (GAC) achieves >90% removal in groundwater, with Freundlich constants (Kf) ~200 (mg/g)(L/mg)ⁿ .

- Reductive Dechlorination : Nano zero-valent iron (nZVI) reduces this compound to less chlorinated propanes (e.g., 1,3-dichloropropane) at rates of 0.15 hr⁻¹ .

- Advanced Oxidation : UV/H₂O₂ systems generate hydroxyl radicals (•OH) for partial mineralization .

Field Application : Optimize nZVI injection intervals based on site hydrogeology to prevent passivation by iron oxides.

Q. How do researchers address gaps in toxicity data for human health risk assessments?

Key data gaps include:

- Dermal Bioavailability : No human data; extrapolate from rodent studies showing 15–20% absorption .

- Chronic Exposure Effects : Prioritize longitudinal studies using physiologically based pharmacokinetic (PBPK) models .

Interim Protocol : Apply uncertainty factors (e.g., 10x for interspecies differences) to animal-derived minimal risk levels (MRL: 0.005 mg/kg/day) .

Q. What experimental designs mitigate interference from co-contaminants in analytical workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。